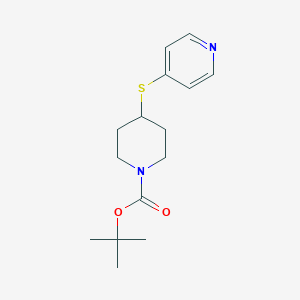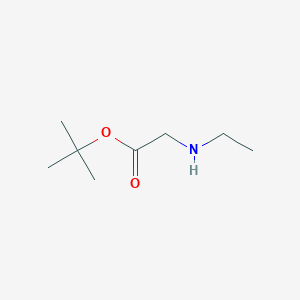
3,5-Dibromo-4-methoxybenzaldehyde
Übersicht
Beschreibung
3,5-Dibromo-4-methoxybenzaldehyde is a compound with the molecular formula C8H6Br2O2 and a molecular weight of 293.94 . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 3,5-Dibromo-4-methoxybenzaldehyde can be achieved through the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent . Another method involves the reaction of 1,3,5-tribromobenzene in diethyl ether, which is then cooled to -78°C and stirred with n-BuLi. After 30 minutes, DMF is added to the reaction and stirred at -78°C for one hour .Molecular Structure Analysis
The InChI code for 3,5-Dibromo-4-methoxybenzaldehyde is 1S/C8H6Br2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
3,5-Dibromo-4-methoxybenzaldehyde is a very useful building block for the preparation of a wide range of biologically active compounds such as antibacterials .Physical And Chemical Properties Analysis
3,5-Dibromo-4-methoxybenzaldehyde has a density of approximately 1.9 g/cm3 . It has a boiling point of around 332.0°C at 760 mmHg . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
3,5-Dibromo-4-methoxybenzaldehyde is used in the synthesis of various compounds. For instance, it is a precursor in the synthesis of 3,4,5-Trimethoxybenzaldehyde, a process that involves bromination, hydrolysis, and methylation steps (Ya, 2001). Similarly, it is used in the synthesis of 3,5-dimethoxy-4-hydroxybenzaldehyde, which is then methylated to obtain 3,4,5-trimethoxybenzaldehyde (Manchand, Belica, & Wong, 1990).
Chemical Structure Studies
Spectroscopic Analysis
Spectroscopic analysis, including vibrational, NMR, and UV-vis studies, has been conducted on derivatives of vanillin such as 4-hexyloxy-3-methoxybenzaldehyde, which can help in understanding the properties of related compounds like 3,5-Dibromo-4-methoxybenzaldehyde (Abbas, Gökce, & Bahçelī, 2016).
Medicinal Chemistry
In medicinal chemistry, derivatives of 3,5-Dibromo-4-methoxybenzaldehyde, such as (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide, have been synthesized and studied for their molecular structures, which is crucial for understanding their potential applications in drug design (Cao & Lu, 2009).
Chemical Modification and Reactions
The compound is involved in regioselective reductive electrophilic substitution reactions, highlighting its versatility in organic synthesis (Azzena et al., 1992). It is also used in the study of intramolecular charge transfer effects, which are significant in understanding its chemical behavior (Rajendiran & Balasubramanian, 2008).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and not getting the compound in the eyes, on the skin, or on clothing .
Zukünftige Richtungen
While specific future directions for 3,5-Dibromo-4-methoxybenzaldehyde are not mentioned in the search results, its utility as a building block for the synthesis of various biologically active compounds suggests potential applications in the development of new pharmaceuticals and other chemical products .
Eigenschaften
IUPAC Name |
3,5-dibromo-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGHJINSPMGDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973986 | |
| Record name | 3,5-Dibromo-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-methoxybenzaldehyde | |
CAS RN |
5844-80-4 | |
| Record name | 3,5-Dibromo-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Given the research focus on halogenated compound production by Bjerkandera adusta, could this fungus be a potential source for 3,5-Dibromo-4-methoxybenzaldehyde biosynthesis?
A1: While the research doesn't directly investigate 3,5-Dibromo-4-methoxybenzaldehyde, it demonstrates the ability of Bjerkandera adusta to produce halogenated compounds []. This capability suggests that, with further research and optimization, this fungus could potentially be used to biosynthesize 3,5-Dibromo-4-methoxybenzaldehyde or similar halogenated aromatic compounds. Further investigation is needed to confirm this possibility.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)










